molecular formula C17H19ClF3NO B6593505 Fluoxetine hydrochloride CAS No. 59333-67-4

Fluoxetine hydrochloride

Cat. No.: B6593505
CAS No.: 59333-67-4
M. Wt: 345.8 g/mol
InChI Key: GIYXAJPCNFJEHY-UHFFFAOYSA-N
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Description

Fluoxetine hydrochloride, commonly known by its trade name Prozac, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It was first introduced by Eli Lilly and Company in 1986 and has since become one of the most widely prescribed antidepressants globally. This compound is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), bulimia nervosa, panic disorder, and premenstrual dysphoric disorder .

Mechanism of Action

Target of Action

Fluoxetine hydrochloride primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic cell . This action increases the levels of extracellular serotonin, enhancing neurotransmission .

Biochemical Pathways

The major metabolic pathway of fluoxetine, leading to the formation of its active metabolite, norfluoxetine, is mediated by CYP2D6 . Fluoxetine and norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .

Pharmacokinetics

Fluoxetine is well absorbed after oral intake, is highly protein-bound, and has a large volume of distribution . The elimination half-life of fluoxetine is about 1 to 4 days, while that of its metabolite norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that the drug should be used with caution in patients with reduced metabolic capability .

Result of Action

The molecular and cellular effects of fluoxetine’s action involve both neuroinflammation and synaptogenesis . By inhibiting the reuptake of serotonin, fluoxetine increases the concentration of this neurotransmitter in the synaptic cleft, which can enhance mood regulation . Additionally, fluoxetine has been shown to affect genes involved in oxidative stress response, stress and anxiety, as well as neurotransmitter transport .

Action Environment

The efficacy of fluoxetine can be influenced by the living environment . Consequently, SSRI administration in a favorable environment promotes a reduction of symptoms, whereas in a stressful environment it leads to a worse prognosis .

Biochemical Analysis

Biochemical Properties

Fluoxetine hydrochloride plays a significant role in biochemical reactions, particularly those involving serotonin (5-hydroxytryptamine or 5-HT). It inhibits the reuptake of 5-HT from the synaptic cleft . This action increases the concentration of serotonin in the synaptic cleft, enhancing 5-HT neurotransmission .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the expression and functioning of enzymatic and non-enzymatic components of the endogenous antioxidant defense system . It also enhances the serotonin antioxidant, which can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of mechanisms. These include direct ROS scavenging, modulation of the expression and functioning of enzymatic and non-enzymatic components of the endogenous antioxidant defense system, and enhancement of the serotonin antioxidant .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Chronic treatment with this compound can lead to alterations in behavior, gene expression, and the levels of 36 neurobiochemical analytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, chronic treatment with this compound in genetically diverse mouse inbred lines led to alterations in behavior, gene expression, and the levels of 36 neurobiochemical analytes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to serotonin. It inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonin neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoxetine hydrochloride involves multiple steps. One common method starts with the reaction of 4-chlorobenzotrifluoride with ethylene oxide to form 4-(trifluoromethyl)phenol. This intermediate is then reacted with 3-chloropropylamine to produce N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs flow chemistry techniques, which offer advantages over traditional batch processes. These methods enhance reaction efficiency, reduce waste, and improve safety. The use of microflow technology allows for continuous synthesis, which is more scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Fluoxetine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluoxetine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Citalopram: Known for its high selectivity for serotonin reuptake inhibition.

    Escitalopram: The S-enantiomer of citalopram, offering improved efficacy and tolerability.

    Fluvoxamine: Primarily used for OCD and social anxiety disorder.

    Paroxetine: Noted for its potent serotonin reuptake inhibition and use in anxiety disorders.

    Sertraline: Effective in treating a broad range of mood and anxiety disorders .

Fluoxetine hydrochloride stands out due to its long half-life, which allows for once-daily dosing and a lower risk of discontinuation syndrome compared to other SSRIs .

Properties

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYXAJPCNFJEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020635
Record name Fluoxetine hydrochloride
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Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL
Record name FLUOXETINE HYDROCHLORIDE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity.
Record name FLUOXETINE HYDROCHLORIDE
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Color/Form

White to off-white crystalline solid

CAS No.

56296-78-7, 54910-89-3, 59333-67-4
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Record name Fluoxetine hydrochloride [USAN:USP]
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Record name Fluoxetine hydrochloride
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Record name Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
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Record name FLUOXETINE HYDROCHLORIDE
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Melting Point

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/
Record name FLUOXETINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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